![molecular formula C18H24N4O3S2 B2991059 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 361168-92-5](/img/structure/B2991059.png)
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H24N4O3S2 and its molecular weight is 408.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity of Pyrazole Amide Derivatives
Research into pyrazole amide derivatives, which are structurally similar to the compound , has shown promising biological activities. For instance, a study by Deng et al. (2016) found that certain pyrazole derivatives exhibited significant insecticidal activity, particularly against the cotton bollworm, at low concentrations.
Applications in Asymmetric [3+2] Cycloaddition
The use of acrylamides derived from 3,5-dimethyl-1H-pyrazole, a compound related to the one , has been reported in asymmetric [3+2] cycloaddition reactions. Han et al. (2011) explored this reaction, highlighting its utility in organic synthesis.
Development of Reaction-Based Fluorescent Probes
A study by Wang et al. (2012) demonstrated the potential of reaction-based fluorescent probes for discrimination between different types of thiols. They utilized N-butyl-4-amino-1,8-naphthalimide, a compound structurally similar to the one , showcasing its application in chemical and biological sciences.
Synthesis and Characterization of Benzamides
Research into benzamides, closely related to the compound , has shown diverse applications. A study by Saeed et al. (2015) synthesized a series of benzamides that exhibited potential biological applications, including the inhibition of various enzymes.
Development of Pyrazole-Benzamide Derivatives
The creation of novel pyrazole-benzamide derivatives was detailed in a study by Liu et al. (2014). These compounds were synthesized through 1,3-dipolar cycloaddition of azomethine imines with azlactones, indicating their utility in medicinal chemistry.
Synthesis and Anticancer Activity
Compounds related to the chemical have been investigated for their anticancer properties. For example, Waghmare et al. (2013) synthesized a novel heterocycle with benzothiazoles and pyrazoles, showing significant activity against various cancer cell lines.
Antimicrobial and Antibacterial Agents
A study by Palkar et al. (2017) on pyrazole derivatives demonstrated their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis.
properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-18(2,3)22-16(14-10-26-11-15(14)20-22)19-17(23)12-6-8-13(9-7-12)27(24,25)21(4)5/h6-9H,10-11H2,1-5H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCNPONAMLPYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.